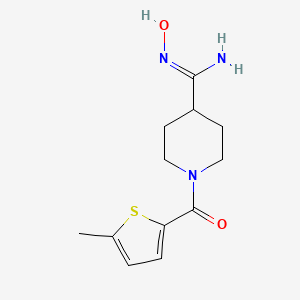![molecular formula C19H17ClN2O2 B6498270 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 946283-80-3](/img/structure/B6498270.png)
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide, commonly referred to as 5-chloro-2-phenylethyloxazol-3-ylacetamide, is a synthetic compound with a wide range of applications in the fields of medicine, biology, and chemistry. It is a member of the oxazolidinone class of compounds, which is known for its strong antibacterial activity. This compound has been studied extensively in recent years due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-phenylethyloxazol-3-ylacetamide has been studied extensively for its potential therapeutic applications. It has been found to have antibacterial properties, and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria. It has also been studied as an antifungal agent, and has been shown to be effective against Candida albicans and Aspergillus niger. In addition, this compound has been studied for its potential anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 5-chloro-2-phenylethyloxazol-3-ylacetamide is not fully understood. However, it is believed that the compound binds to the bacterial ribosome, which inhibits protein synthesis and leads to the death of the bacteria. Additionally, it has been suggested that the compound may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
5-chloro-2-phenylethyloxazol-3-ylacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, anti-inflammatory, and anti-cancer activities. Additionally, it has been found to have a low toxicity in humans, and has been shown to be non-mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-chloro-2-phenylethyloxazol-3-ylacetamide in laboratory experiments has a number of advantages and limitations. One of the main advantages is that the compound can be easily synthesized from commercially available starting materials. Additionally, it has a low toxicity in humans and is non-mutagenic, making it a safe compound to use in laboratory experiments. On the other hand, the compound has a low solubility in water, making it difficult to work with in aqueous solutions. Additionally, the mechanism of action of the compound is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-chloro-2-phenylethyloxazol-3-ylacetamide. One potential direction is to further investigate the compound’s mechanism of action and its effects on bacterial and fungal cells. Additionally, further research could be conducted to explore the compound’s potential anti-inflammatory and anti-cancer activities. Additionally, further studies could be conducted to explore the potential therapeutic applications of the compound, such as its use as an antibiotic or antifungal agent. Finally, further research could be conducted to explore the compound’s potential toxicity and mutagenic effects.
Synthesemethoden
5-chloro-2-phenylethyloxazol-3-ylacetamide can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 2-chloro-4-nitrophenol with 5-chloro-2-phenylethyloxazol-3-ylacetamide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is conducted in an aqueous medium at a temperature of 70-80°C. After the reaction is complete, the product is isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-16-8-6-15(7-9-16)18-12-17(22-24-18)13-19(23)21-11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVBABAXVCPCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498220.png)



![N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498249.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498253.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498254.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6498262.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6498267.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B6498271.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6498274.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498280.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498286.png)
![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498294.png)